molecular formula C11H7ClF6O3 B14057026 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one

1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14057026
M. Wt: 336.61 g/mol
InChI Key: FQSZVVCVBXWBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, a chlorine atom, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(12)9(19)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-5H,1H3

InChI Key

FQSZVVCVBXWBAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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